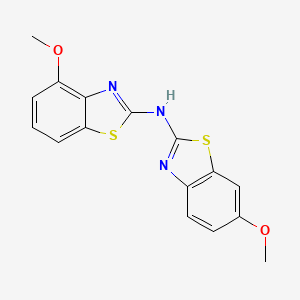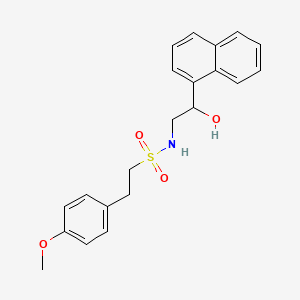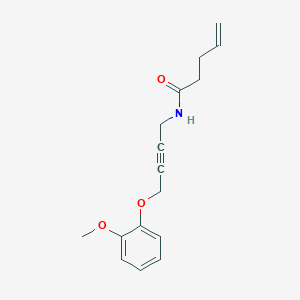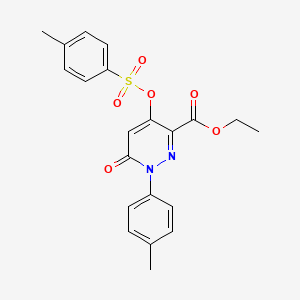
6-(4-Bromophenyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Bromophenyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C18H10BrClN2O and its molecular weight is 385.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Pyridine Derivatives
Researchers have synthesized novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, which are structurally similar to the compound . These compounds were created by reacting different substituted phenyl ethanones and ethyl cyanoacetate or malononitrile in the presence of ammonium acetate (Khalifa et al., 2017).
Crystal Structure Determination
The crystal structures of similar compounds, including 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile, were determined using X-ray data. These studies provide insight into the molecular configuration and bond lengths of such compounds (Moustafa & Girgis, 2007).
Optical and Electronic Properties
Structural and Optical Characteristics
The structural, optical, and junction characteristics of pyridine derivatives have been studied. This includes analysis of the thermal, structural, and diode characteristics, as well as optical functions of thin films made from these compounds (Zedan et al., 2020).
Density and Viscosity Measurements
The densities, viscosities, and ultrasonic velocities of certain dihydropyridine derivatives in dimethyl sulfoxide at different temperatures were measured. These studies are crucial for understanding the solute-solvent interactions of these compounds (Baluja & Talaviya, 2016).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Studies: Some derivatives of pyridinecarbonitrile, including those with similar structures, have been studied for their antimicrobial properties. For example, 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed significant antibacterial activity (Sadeek et al., 2015). Additionally, novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety demonstrated antifungal activity (Ibrahim et al., 2008).
Electronic and Charge Transport Properties
- Optoelectronic and Charge Transport Properties: The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally similar to the target compound, have been explored using density functional theory. This research offers valuable insights into the electronic, optical, and charge transport properties of these compounds (Irfan et al., 2020).
Properties
IUPAC Name |
6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O/c19-13-5-1-12(2-6-13)17-9-15(16(10-21)18(23)22-17)11-3-7-14(20)8-4-11/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBFYOLZAXMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)

![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2435973.png)








